5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione
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Overview
Description
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a tert-butyl group, a chlorine atom, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloropyrimidine derivative, the introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides in the presence of a base. The amino group can be introduced via nucleophilic substitution reactions, while the thione group can be formed through thiation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, tert-butyl, and thione groups can influence its binding affinity and specificity. The exact pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(tert-butyl)-6-chloropyrimidine: Lacks the thione group, which may affect its reactivity and applications.
5-Amino-2-(tert-butyl)-4(1H)-pyrimidinethione: Similar structure but without the chlorine atom, which can influence its chemical properties.
6-Chloro-2-(tert-butyl)-4(1H)-pyrimidinethione: Lacks the amino group, affecting its potential biological activity.
Uniqueness
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thione group, in particular, distinguishes it from other similar compounds and may provide unique interactions in biological systems or specific reactivity in chemical synthesis.
Properties
CAS No. |
61457-10-1 |
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Molecular Formula |
C8H12ClN3S |
Molecular Weight |
217.72 g/mol |
IUPAC Name |
5-amino-2-tert-butyl-6-chloro-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H12ClN3S/c1-8(2,3)7-11-5(9)4(10)6(13)12-7/h10H2,1-3H3,(H,11,12,13) |
InChI Key |
WIFFDFSEJIVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=S)C(=C(N1)Cl)N |
Origin of Product |
United States |
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